(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Übersicht
Beschreibung
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate, also known as MFC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. MFC is a carbamate derivative that has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Prodrugs
The synthesis and evaluation of carbamate analogues, including (2-methoxyphenyl)methyl derivatives, have been explored for their potential as prodrugs. One study focuses on the synthesis of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan under mild conditions. These compounds were evaluated for their effectiveness against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. The study found that certain derivatives showed significant anti-PCP activity and improved oral administration efficacy compared to the parent drug. This research highlights the potential of (2-methoxyphenyl)methyl derivatives in medicinal chemistry and their application as prodrugs for infectious diseases (Rahmathullah et al., 1999).
Directed Lithiation for Synthetic Applications
Another area of application involves the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, demonstrating the utility of (2-methoxyphenyl)methyl derivatives in organic synthesis. This process allows for the selective introduction of functional groups at strategic positions, facilitating the synthesis of complex molecules. The methodology shows promise for the synthesis of diverse organic compounds, including pharmaceuticals and materials (Smith et al., 2013).
Antimitotic Agents
Research into antimitotic agents has also included compounds with (2-methoxyphenyl)methyl derivatives. These studies focus on the synthesis and biological evaluation of certain carbamates as antimitotic agents, potentially useful in cancer therapy. The differential activity of chiral isomers of these compounds in various biological systems underlines the importance of stereochemistry in the development of therapeutic agents (Temple & Rener, 1992).
Inhibition of Adipogenic Differentiation
(2-methoxyphenyl)methyl derivatives have also been investigated for their ability to inhibit adipocyte differentiation and the induction of adipokines, which are implicated in obesity-associated inflammatory and metabolic diseases. This research suggests the potential of these compounds in the development of treatments for obesity and related conditions (Sung et al., 2010).
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-18-14-7-3-2-5-12(14)11-20-15(17)16-9-8-13-6-4-10-19-13/h2-10H,11H2,1H3,(H,16,17)/b9-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEECDIOZTOFIRR-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC(=O)NC=CC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1COC(=O)N/C=C/C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326275 | |
Record name | (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
338399-82-9 | |
Record name | (2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.